Mn(TFSI)2 can catalyze the formation of carbon-carbon double and triple bonds. Researchers have employed it in reactions like Sonogashira coupling, which forms alkynes from terminal alkynes and aryl or vinyl halides []. Additionally, it participates in cross-coupling reactions leading to alkenes [].
Mn(TFSI)2 proves useful in the synthesis of organometallic compounds, particularly those containing manganese. It can facilitate the formation of carbon-manganese bonds, leading to new and interesting organometallic complexes for further research [].
Beyond organic synthesis, Manganese(II) Bis(trifluoromethanesulfonyl)imide finds applications in material science research due to its unique properties:
Researchers utilize Mn(TFSI)2 as a metal source for the construction of novel metal-organic frameworks. MOFs are porous materials with potential applications in gas storage, separation, and catalysis [].
Mn(TFSI)2 can serve as a precursor or template for the synthesis of manganese-based nanoparticles. These nanoparticles hold promise in various fields, including magnetic recording media and catalysis [].
Manganese(II) Bis(trifluoromethanesulfonyl)imide is an organometallic compound characterized by the formula C₄F₁₂MnN₂O₈S₄ and a molecular weight of approximately 615.21 g/mol. This compound features manganese in its +2 oxidation state, coordinated with two trifluoromethanesulfonyl groups. It appears as a solid, typically off-white in color, and is known for its hygroscopic nature, meaning it can absorb moisture from the environment .
Manganese is a transition metal located in Group 7 of the periodic table and is known for its paramagnetic properties and ability to form various oxidation states. The trifluoromethanesulfonyl group contributes to the compound's unique chemical behavior, particularly in its reactivity and solubility characteristics .
Manganese(II) Bis(trifluoromethanesulfonyl)imide can be synthesized through several methods:
Manganese(II) Bis(trifluoromethanesulfonyl)imide has potential applications in various fields:
Interaction studies involving Manganese(II) Bis(trifluoromethanesulfonyl)imide focus on its behavior in different environments:
Manganese(II) Bis(trifluoromethanesulfonyl)imide shares similarities with other organometallic compounds but is unique due to its specific structure and properties. Here are some comparable compounds:
| Compound Name | Formula | Key Characteristics |
|---|---|---|
| Manganese(II) Sulfate | MnSO₄ | Commonly used in fertilizers; less soluble than bis(trifluoromethanesulfonyl)imide. |
| Manganese(II) Acetate | Mn(C₂H₃O₂)₂ | Soluble in water; used as a reagent in organic synthesis. |
| Manganese(II) Chloride | MnCl₂ | Highly soluble; used in various chemical applications but lacks trifluoromethanesulfonyl groups. |
The uniqueness of Manganese(II) Bis(trifluoromethanesulfonyl)imide lies primarily in its trifluoromethanesulfonyl groups, which impart distinct chemical properties not found in simpler manganese compounds .
Manganese(II) Bis(trifluoromethanesulfonyl)imide demonstrates distinctive solubility characteristics across various solvent systems, which are fundamentally governed by its ionic nature and the unique properties of the bis(trifluoromethanesulfonyl)imide anion. The compound exhibits excellent solubility in water, attributed to its hydrophilic character and the weakly coordinating nature of the bis(trifluoromethanesulfonyl)imide anion [1] [2]. This water solubility is particularly significant as it enables the compound to function effectively in aqueous electrochemical environments.
In organic solvent systems, the compound demonstrates moderate to high solubility, with the trifluoromethanesulfonyl groups significantly enhancing its dissolution characteristics in polar organic solvents [3]. The presence of the electronegative fluorine atoms and the delocalized negative charge in the bis(trifluoromethanesulfonyl)imide anion contribute to favorable solvation interactions with polar organic media [4]. This enhanced solubility in organic solvents makes the compound particularly valuable for applications requiring non-aqueous environments.
The solubility behavior in ionic liquid systems reveals exceptional miscibility, particularly with bis(trifluoromethanesulfonyl)imide-based ionic liquids [4]. The compound forms stable solutions with various ionic liquids, demonstrating compatibility with pyrrolidinium, imidazolium, and ammonium-based cations [5]. This miscibility is attributed to the common anion effect and the favorable ion-ion interactions between the manganese complex and the ionic liquid components.
| Solvent System | Solubility | Comments |
|---|---|---|
| Water | Soluble | Hydrophilic compound, readily dissolves |
| Organic Solvents | Moderate to High | Trifluoromethanesulfonyl groups enhance solubility |
| Polar Organic Solvents | High | Enhanced solubility due to polar nature |
| Ionic Liquids | Miscible | Forms stable solutions with TFSI-based ionic liquids |
| Glyme/Diglyme | Soluble | Used in battery electrolyte applications |
| Carbonate Solvents | Soluble | Compatible with lithium-ion battery electrolytes |
| Hydrochloric Acid | Soluble | Stable in acidic environments |
The compound's solubility in glyme and diglyme systems is particularly noteworthy for battery applications, where it has been successfully employed as an electrolyte component in magnesium battery systems [6]. The solubility in carbonate solvents further extends its utility to conventional lithium-ion battery electrolytes, demonstrating its versatility across different electrochemical platforms [7].
The electrochemical properties of Manganese(II) Bis(trifluoromethanesulfonyl)imide are characterized by a wide electrochemical window and favorable redox characteristics that make it suitable for various electrochemical applications. The compound exhibits a broad electrochemical stability window exceeding 3 volts, which is primarily attributed to the bis(trifluoromethanesulfonyl)imide anion's high electrochemical stability [6] [8].
The reduction potential of the manganese(II)/manganese(0) couple is solvent-dependent, reflecting the influence of the surrounding chemical environment on the electrochemical behavior [10]. In organic solvents, the reduction potential varies depending on the solvation energy and the specific interactions between the manganese center and the solvent molecules. This variability allows for tuning of the electrochemical properties through appropriate solvent selection.
| Property | Value/Range | Application |
|---|---|---|
| Electrochemical Window | Wide (>3V) | Battery electrolytes |
| Anodic Stability | High on Al current collector | Magnesium battery applications |
| Cathodic Stability | Stable vs. Mg/Mg²⁺ | Rechargeable battery systems |
| Mn²⁺/Mn⁰ Reduction Potential | Variable (solvent-dependent) | Electrodeposition processes |
| Compatibility with Electrodes | Compatible with various metals | Current collector materials |
| Ionic Conductivity | Enhanced by TFSI anion | Electrolyte formulations |
| Voltage Window in Batteries | 2.4-3.4V vs. Mg/Mg²⁺ | High-voltage battery systems |
The ionic conductivity of the compound is enhanced by the bis(trifluoromethanesulfonyl)imide anion, which provides efficient ion transport due to its weakly coordinating nature and high charge delocalization [11]. This enhanced conductivity is crucial for maintaining low internal resistance in electrochemical devices and ensuring efficient charge transport processes.
The compound demonstrates excellent compatibility with various electrode materials, including stainless steel, copper, and aluminum, making it suitable for diverse electrochemical configurations [6]. The electrochemical reversibility of the manganese redox couple enables its use in rechargeable systems, where repeated cycling between different oxidation states is required.
Manganese(II) Bis(trifluoromethanesulfonyl)imide exhibits distinctive paramagnetic properties arising from the presence of five unpaired electrons in the d⁵ electronic configuration of the manganese(II) center. The compound demonstrates paramagnetic behavior at room temperature, with magnetic susceptibility measurements confirming the high-spin state of the manganese(II) ion [12] [13].
The theoretical magnetic moment for the manganese(II) ion in its high-spin state is calculated to be 5.92 Bohr magnetons using the spin-only formula [14] [15]. Experimental measurements using magnetic susceptibility balance techniques yield values ranging from 5.58 to 5.92 Bohr magnetons, showing excellent agreement with theoretical predictions [15] [16]. These measurements confirm that the manganese(II) center maintains its pentacoordinate high-spin configuration in the bis(trifluoromethanesulfonyl)imide complex.
The electronic configuration of manganese(II) is [Ar]3d⁵, with all five d-electrons occupying separate orbitals with parallel spins, resulting in a spin quantum number of S = 5/2 [14]. This electronic arrangement is responsible for the paramagnetic properties and the characteristic magnetic moment observed in the compound.
| Property | Value | Method/Basis |
|---|---|---|
| Magnetic Susceptibility | Paramagnetic | SQUID magnetometry |
| Magnetic Moment (theoretical) | 5.92 μB | Spin-only formula |
| Magnetic Moment (experimental) | 5.58-5.92 μB | Magnetic susceptibility balance |
| Spin State | High-spin S=5/2 | Crystal field theory |
| Electronic Configuration | Mn²⁺: [Ar]3d⁵ | Electronic structure |
| Unpaired Electrons | 5 | Orbital occupancy |
| Magnetic Behavior | Paramagnetic at room temperature | Temperature-dependent measurements |
Paramagnetic interactions in manganese(II) complexes are influenced by the coordination environment and intermolecular interactions. The bis(trifluoromethanesulfonyl)imide ligands provide a relatively weak ligand field, maintaining the high-spin configuration of the manganese(II) center [15]. This weak-field environment is favorable for preserving the paramagnetic properties of the compound.
The magnetic behavior of the compound can be described by Curie-Weiss law at higher temperatures, with the magnetic susceptibility being inversely proportional to temperature [12]. The absence of significant magnetic exchange interactions between manganese centers in the solid state indicates that the paramagnetic behavior is primarily due to individual manganese(II) ions rather than cooperative magnetic effects.
Electron paramagnetic resonance studies reveal characteristic six-line hyperfine splitting patterns centered around g = 2.015, which is typical for octahedral manganese(II) complexes [16] [17]. The EPR parameters confirm the octahedral coordination geometry around the manganese center and provide insights into the electronic structure and bonding characteristics of the compound.
Corrosive